
2-Ethoxy-5-(phenylsulfanyl)pyridine
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Description
2-Ethoxy-5-(phenylsulfanyl)pyridine is a pyridine derivative featuring an ethoxy group at the 2-position and a phenylsulfanyl moiety at the 5-position. Pyridine derivatives are widely studied for their pharmacological and material science applications due to their tunable electronic properties and bioactivity.
Q & A
Q. Basic: What synthetic methodologies are commonly employed for the preparation of 2-Ethoxy-5-(phenylsulfanyl)pyridine?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. A standard approach starts with halogenated pyridine derivatives, where the phenylsulfanyl group is introduced via nucleophilic aromatic substitution (e.g., using thiophenol under reflux with a base like NaH or KOtBu in solvents such as DMF or THF) . Ethoxy groups are often introduced through alkylation of hydroxylated intermediates. For example, Suzuki-Miyaura cross-coupling may be used to attach aryl groups if required in related structures .
Q. Basic: What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and electronic environments (e.g., shifts for ethoxy protons at ~1.3–1.5 ppm and pyridine ring protons at ~6.5–8.5 ppm) .
- FT-IR/Raman Spectroscopy : Identification of functional groups (C-O stretch at ~1250 cm−1, C-S stretch at ~650–750 cm−1) .
- X-ray Crystallography : Resolves bond lengths and dihedral angles between aromatic rings (e.g., pyridine and phenylsulfanyl planes), as seen in structurally similar compounds .
Q. Advanced: How can reaction conditions be optimized to improve the yield of this compound during nucleophilic substitution?
Answer:
Critical variables include:
- Base Selection : Strong bases (e.g., NaH) enhance nucleophilicity but may cause side reactions; weaker bases (e.g., K2CO3) in polar aprotic solvents like DMF can improve selectivity .
- Temperature Control : Reflux conditions (~80–100°C) balance reaction rate and decomposition risks.
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) may accelerate substitution in biphasic systems .
Q. Advanced: What are the reaction pathways and products when oxidizing the phenylsulfanyl moiety in this compound?
Answer:
The phenylsulfanyl group can be oxidized to sulfoxide (using H2O2/acetic acid) or sulfone (with mCPBA or KMnO4). Reaction monitoring via TLC or HPLC is essential to control oxidation states. Computational studies (e.g., DFT) predict electronic effects on reactivity, where electron-withdrawing substituents on pyridine may slow oxidation .
Q. Advanced: How can researchers investigate the biological activity and target interactions of this compound?
Answer:
Methodologies include:
- Enzyme Assays : Test inhibition of enzymes (e.g., kinases, cytochrome P450) using fluorometric or colorimetric substrates.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors) .
- Computational Docking : Molecular dynamics simulations to predict binding affinities and interaction sites (e.g., hydrophobic pockets accommodating the phenylsulfanyl group) .
Q. Advanced: How should researchers address contradictions in toxicity or stability data for this compound?
Answer:
- In Silico Predictors : Use tools like ProTox-II or ADMETlab to model toxicity endpoints (e.g., hepatotoxicity, mutagenicity) .
- Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .
- Stability Studies : Accelerated degradation tests under varying pH, temperature, and light to identify degradation products via LC-MS .
Q. Advanced: What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to explain regioselectivity in reactions .
- QSAR Models : Correlate structural features (e.g., Hammett σ values for substituents) with biological activity or reactivity .
Q. Advanced: How can discrepancies in spectral data (e.g., NMR shifts) for derivatives of this compound be resolved?
Answer:
- Multi-Technique Cross-Validation : Combine NMR, IR, and high-resolution MS to confirm molecular identity.
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl3) in NMR interpretation .
- Crystallographic Data : Compare experimental spectra with simulated spectra from X-ray structures to resolve ambiguities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
2-Fluoro-5-(methylthio)pyridine (CAS: 1037764-83-2)
- Substituents : Fluoro (electron-withdrawing) at position 2; methylthio (moderately electron-donating) at position 3.
- Molecular Weight : 143.18 g/mol (lower than 2-ethoxy analogue).
- Methylthio is less bulky than phenylsulfanyl, which may improve membrane permeability .
2-(Phenylsulfanyl)pyridine-3-carboxylic Acid
- Substituents : Phenylsulfanyl at position 2; carboxylic acid at position 3.
- Crystal Structure: Dihedral angles between aromatic rings (55.75° and 58.33°) indicate non-planarity, influencing packing and solubility.
- Hydrogen Bonding: Carboxylic acid forms O–H···O dimers, enhancing crystalline stability but reducing solubility in non-polar solvents compared to the ethoxy analogue .
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS: 1261945-15-6)
- Substituents: Hydroxyl (hydrogen-bond donor) at position 2; fluoromethoxyphenyl at position 4.
- Key Differences :
Antimicrobial Activity
- 2-Chloro-5-(4-substituted phenyl)pyridines : Derivatives with chloro and aryl groups exhibit broad-spectrum antimicrobial activity (e.g., MIC values: 8–32 µg/mL against S. aureus and E. coli). The ethoxy analogue’s reduced electronegativity may lower potency compared to chloro derivatives .
- Phenylsulfanyl-Containing Analogues : Sulfur atoms in phenylsulfanyl groups enhance interactions with microbial enzymes, as seen in thiophene-based antitumor agents .
Antitumor Potential
- 2-Amino-4-(2-chloro-5-arylpyridin-3-yl)pyridines: Chloro and aryl substituents correlate with kinase inhibition (e.g., IC₅₀ < 1 µM for EGFR). The ethoxy group’s electron-donating nature may reduce binding affinity compared to electron-withdrawing substituents .
Structural and Spectral Data Comparison
Properties
Molecular Formula |
C13H13NOS |
---|---|
Molecular Weight |
231.313 |
IUPAC Name |
2-ethoxy-5-phenylsulfanylpyridine |
InChI |
InChI=1S/C13H13NOS/c1-2-15-13-9-8-12(10-14-13)16-11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
BWRMXDBZCUWQQN-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C(C=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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